

Synthesis of 4-Methoxy-3-nitrobenzonitrile from 4-hydroxy-3-nitrobenzonitrile

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Compound of Interest

Compound Name: 4-Methoxy-3-nitrobenzonitrile

Cat. No.: B1305115

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Application Note & Protocol: Synthesis of 4-Methoxy-3-nitrobenzonitrile

Introduction: Strategic Importance and Synthesis Overview

4-Methoxy-3-nitrobenzonitrile (CAS 33224-23-6) is a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and specialty chemicals.^[1] Its functional arrangement, featuring a nitrile, a nitro group, and a methoxy ether on an aromatic ring, provides multiple reactive sites for further chemical elaboration.

This document provides a comprehensive, field-tested protocol for the synthesis of **4-methoxy-3-nitrobenzonitrile** from its phenolic precursor, 4-hydroxy-3-nitrobenzonitrile (CAS 3272-08-0).^[2] The selected method is the Williamson ether synthesis, a robust and widely adopted reaction in both laboratory and industrial settings for the formation of ethers.^{[3][4]} Our focus is to deliver not just a procedural checklist, but a deep dive into the causality behind each experimental choice, ensuring both a high yield and a self-validating, safe operational workflow for researchers.

The Chemical Rationale: Mechanism of the Williamson Ether Synthesis

The conversion of 4-hydroxy-3-nitrobenzonitrile to its methylated analogue is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.^{[3][5][6]}

The core transformation can be dissected into two primary stages:

- **Deprotonation:** The acidic phenolic proton of 4-hydroxy-3-nitrobenzonitrile is abstracted by a base (in this protocol, potassium carbonate). This generates a potent nucleophile, the corresponding phenoxide anion. The electron-withdrawing effects of the adjacent nitro and nitrile groups increase the acidity of the phenolic proton, facilitating this step.
- **Nucleophilic Attack:** The newly formed phenoxide anion attacks the electrophilic methyl group of the methylating agent (dimethyl sulfate). In a concerted SN2 mechanism, the phenoxide attacks from the backside, displacing the sulfate leaving group and forming the desired C-O ether bond.^{[3][7]}

The choice of a polar aprotic solvent like acetone is critical. Such solvents effectively solvate the potassium cation but do not extensively solvate the phenoxide anion, leaving its nucleophilicity high for an efficient SN2 reaction.^[4]

Critical Safety Mandates: Handling Dimethyl Sulfate

WARNING: Dimethyl sulfate (CAS 77-78-1) is an extremely hazardous, corrosive, and toxic substance. It is a potent alkylating agent and is classified as a probable human carcinogen.^[8]
^[9] Exposure can occur via inhalation, ingestion, or skin contact, with toxic effects often exhibiting a dangerous latent period of up to 10 hours before symptoms appear.^[8]

Mandatory Safety Protocols:

- **Engineering Controls:** All handling of dimethyl sulfate must be conducted within a certified chemical fume hood to prevent inhalation of its volatile and highly toxic vapors.^[8]
- **Personal Protective Equipment (PPE):** A comprehensive PPE ensemble is required:
 - **Gloves:** Wear two pairs of appropriate, impermeable gloves (e.g., Viton or laminate film over nitrile).^[8]

- Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[9]
- Lab Coat: A chemically resistant lab coat or apron must be worn.[10]
- Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[10] In case of skin contact, immediately wash the affected area with copious amounts of soap and water and seek urgent medical attention.[8]
- Waste Disposal: All waste containing dimethyl sulfate must be quenched (e.g., with a dilute ammonium hydroxide solution) and disposed of according to institutional hazardous waste guidelines.[8]

Experimental Protocol: Synthesis of 4-Methoxy-3-nitrobenzonitrile

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

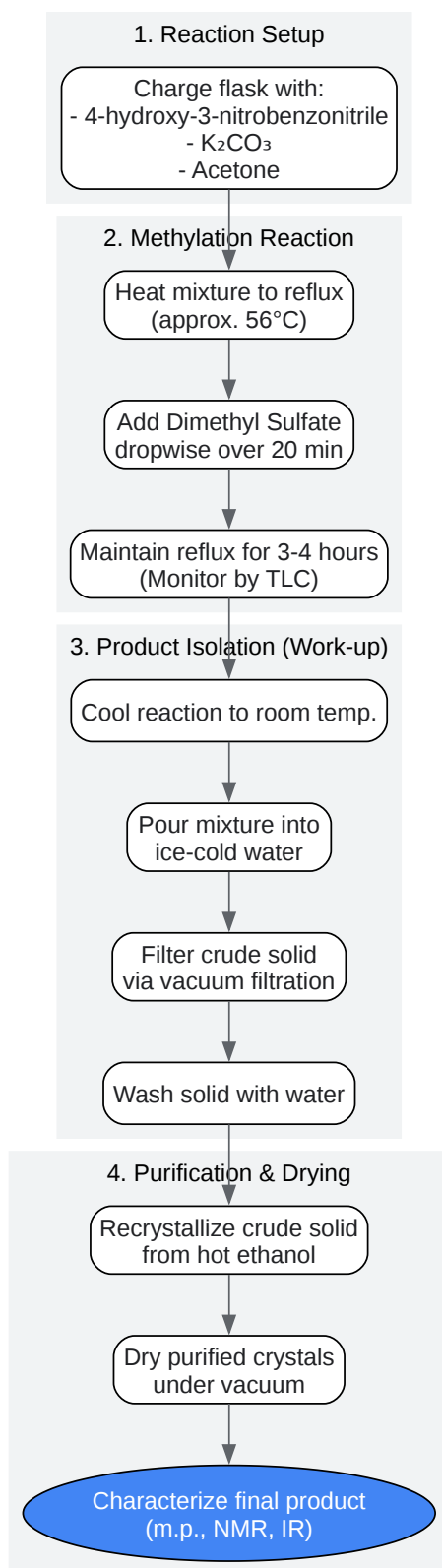
Materials and Equipment

Reagent/Material	CAS Number	Molar Mass (g/mol)	Quantity	Molar Equiv.
4-Hydroxy-3-nitrobenzonitrile	3272-08-0	164.11	5.00 g	1.0
Anhydrous Potassium Carbonate (K ₂ CO ₃)	584-08-7	138.21	6.30 g	1.5
Dimethyl Sulfate (DMS)	77-78-1	126.13	3.1 mL (4.1 g)	1.05
Acetone (Anhydrous)	67-64-1	58.08	100 mL	-
Ethanol (for recrystallization)	64-17-5	46.07	As needed	-
Deionized Water	7732-18-5	18.02	~500 mL	-

Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, Buchner funnel, filtration flask, standard laboratory glassware, and Thin Layer Chromatography (TLC) apparatus.

Step-by-Step Synthesis Workflow

The entire process from reagent setup to product purification is outlined below.



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Caption: Workflow for the synthesis of **4-methoxy-3-nitrobenzonitrile**.

Detailed Procedure

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3-nitrobenzonitrile (5.00 g), anhydrous potassium carbonate (6.30 g), and 100 mL of anhydrous acetone.
- **Initiate Reflux:** Attach a reflux condenser to the flask and place the setup on a magnetic stirrer/hotplate. Begin stirring and heat the suspension to a gentle reflux (approximately 56°C).
- **Addition of Methylating Agent:** Once the mixture is refluxing, add dimethyl sulfate (3.1 mL) dropwise via a dropping funnel over a period of 20 minutes. An exothermic reaction may be observed; maintain a controlled reflux rate.
- **Reaction Monitoring:** Continue heating at reflux for 3-4 hours. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase), observing the disappearance of the starting material spot.
- **Work-up and Isolation:** After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing approximately 400 mL of ice-cold water while stirring. A yellow precipitate will form.
- **Filtration:** Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove any remaining potassium salts and acetone.
- **Purification:** Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol and heat until the solid completely dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.
- **Final Product:** Collect the purified, crystalline **4-methoxy-3-nitrobenzonitrile** by vacuum filtration. Dry the product in a vacuum oven or desiccator. The expected yield is typically in the range of 85-95%. The final product should be a pale yellow solid.

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